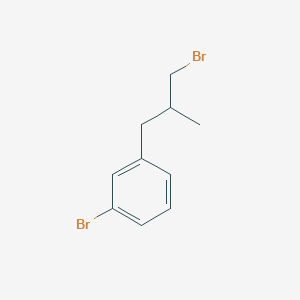
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a benzene ring substituted with a bromo group at the first position and a 3-(3-bromo-2-methyl-propyl) group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene typically involves the bromination of 3-(2-methyl-propyl)-benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Alkylation: The benzene ring is first alkylated with 3-bromo-2-methyl-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Bromination: The alkylated product is then subjected to bromination using bromine or NBS to introduce the bromo substituents at the desired positions.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromo groups.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: Products include the corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies involving the interaction of brominated aromatic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene involves its interaction with molecular targets through its bromo substituents These interactions can lead to various chemical transformations, depending on the nature of the target and the reaction conditions
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloro-2-methylpropane: Similar in structure but with a chloro group instead of a bromo group.
3-Bromo-2-methylpropene: Contains a bromo group on a propene chain instead of a benzene ring.
®-(-)-3-Bromo-2-methyl-1-propanol: Contains a hydroxyl group in addition to the bromo group.
Uniqueness
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is unique due to the presence of two bromo groups on both the benzene ring and the propyl chain. This dual substitution pattern provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Propiedades
Fórmula molecular |
C10H12Br2 |
|---|---|
Peso molecular |
292.01 g/mol |
Nombre IUPAC |
1-bromo-3-(3-bromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |
Clave InChI |
ZHPHOZVKUMSFHL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






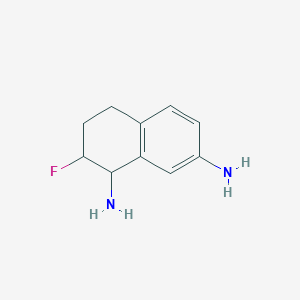
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
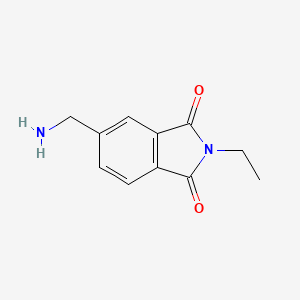
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)

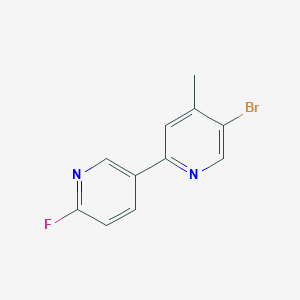
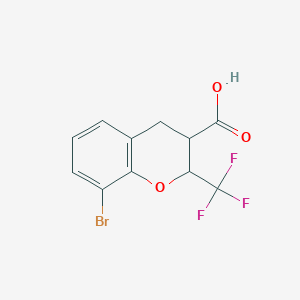
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
